N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a fused heterocyclic core substituted with chloro and methoxy groups on phenyl rings. Its synthesis involves multi-step condensation reactions between substituted anilines and pyrazolo[3,4-d]pyrimidine precursors under controlled conditions . The chloro group at the 3-position and methoxy groups at the 4-positions of the phenyl rings confer distinct electronic and steric properties, enhancing its reactivity in nucleophilic substitution and redox reactions .
Its structural complexity and tailored substitutions make it a promising candidate for medicinal chemistry and drug development.
Properties
Molecular Formula |
C20H19ClN6O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-6-9-17(29-3)16(21)10-13)25-20(26-19)24-12-4-7-14(28-2)8-5-12/h4-11H,1-3H3,(H2,23,24,25,26) |
InChI Key |
OZSXGVUNQLBMKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, or other separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, or anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substitution Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance reactivity in nucleophilic substitutions and improve target binding affinity .
- Methoxy Groups : Improve solubility and modulate electronic effects on the aromatic ring, influencing interaction with hydrophobic enzyme pockets .
- Fluorine Substituents : Increase metabolic stability and bioavailability by resisting oxidative degradation .
Biological Activity Trends :
Comparison with Non-Pyrazolo[3,4-d]pyrimidine Heterocycles
Table 2: Heterocyclic Analogs with Divergent Cores
| Compound Class | Core Structure | Biological Activity | Distinguishing Features |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Fused triazole-pyrimidine | Antiviral, antimicrobial | Additional triazole ring diversifies hydrogen-bonding interactions |
| Quinazoline-4,6-diamine derivatives | Quinazoline core | Enzyme inhibition | Larger aromatic system allows for broader π-stacking but reduced synthetic accessibility |
Key Observations:
- Core Flexibility : The pyrazolo[3,4-d]pyrimidine core offers a balance between synthetic feasibility and versatility in substitution, unlike quinazolines, which are bulkier and harder to functionalize .
- Activity Specificity : Triazole-containing analogs exhibit broader antimicrobial activity, whereas the target compound’s pyrazolo[3,4-d]pyrimidine core is optimized for anticancer applications .
Biological Activity
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C17H18ClN5O2
- Molecular Weight : 353.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that it exhibits potent inhibitory effects on:
- Dihydrofolate Reductase (DHFR) : A target for many anticancer drugs due to its role in DNA synthesis.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of this receptor can prevent tumor angiogenesis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
In Vitro Studies
A notable study evaluated the compound's effects on the NCI 60 human tumor cell line panel. The results indicated that it effectively inhibited cell growth in several cancer types, including breast and lung cancers. The compound was particularly effective against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 7.8 | Cell cycle arrest at S phase |
| HCT116 (Colon) | 6.5 | Inhibition of DHFR |
Case Studies
- Breast Cancer Study : In a study involving MDA-MB-468 cells, treatment with the compound led to an increase in apoptosis by 18.98-fold compared to control groups. Additionally, caspase-3 levels were elevated by 7.32-fold, indicating a strong apoptotic response .
- Lung Cancer Study : The compound demonstrated a significant reduction in cell viability in A549 cells through S phase arrest, suggesting its potential as a chemotherapeutic agent .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Antitumor Activity : Effective against multiple cancer types.
- Mechanisms of Action : Inhibition of key enzymes and receptors involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
